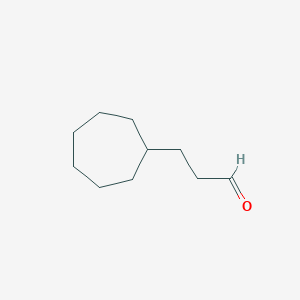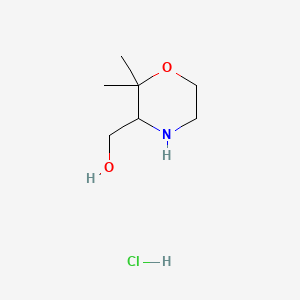
(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride is a white crystalline material with the chemical formula C8H17NO2.HCl It is a tertiary amine with a morpholine ring and a hydroxyl group
Méthodes De Préparation
The synthesis of (2,2-Dimethylmorpholin-3-yl)methanol hydrochloride typically involves the reaction of 2,2-dimethylmorpholine with formaldehyde and hydrogen chloride. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Analyse Des Réactions Chimiques
(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted morpholine derivatives.
Applications De Recherche Scientifique
(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of (2,2-Dimethylmorpholin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. The hydroxyl group in its structure allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
(2,2-Dimethylmorpholin-3-yl)methanol hydrochloride can be compared with other similar compounds such as:
Morpholine: A simpler structure without the dimethyl and hydroxyl groups, used as a solvent and corrosion inhibitor.
N-Methylmorpholine: Contains a methyl group instead of the dimethyl groups, used as a catalyst in organic synthesis.
3-Hydroxymorpholine: Similar structure but lacks the dimethyl groups, used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its combination of a morpholine ring, dimethyl groups, and a hydroxyl group, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C7H16ClNO2 |
|---|---|
Poids moléculaire |
181.66 g/mol |
Nom IUPAC |
(2,2-dimethylmorpholin-3-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)6(5-9)8-3-4-10-7;/h6,8-9H,3-5H2,1-2H3;1H |
Clé InChI |
KBDZLXKTKZCUAW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(NCCO1)CO)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13523326.png)
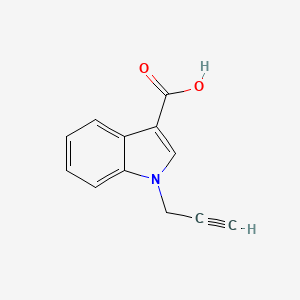
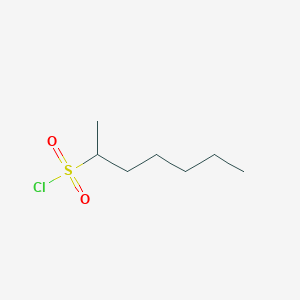
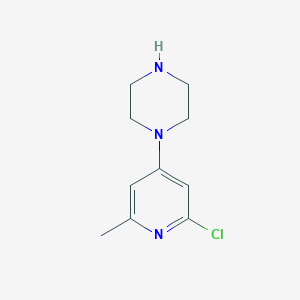
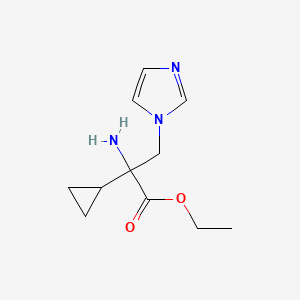
![N-(1-(Aminomethyl)cyclohexyl)-5-methylbenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B13523357.png)
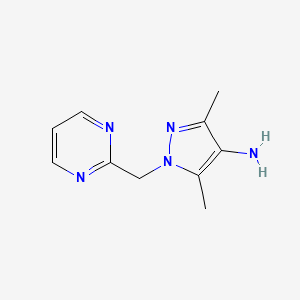
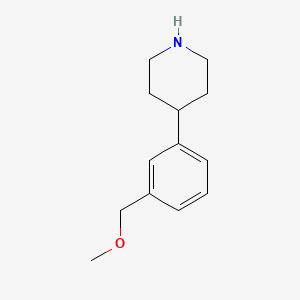
![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)
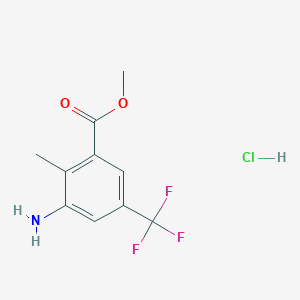
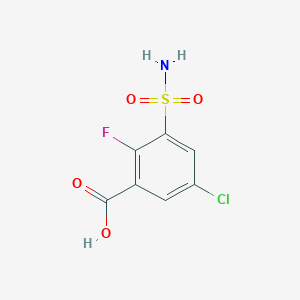
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
